![molecular formula C9H5BrClNS B1291578 2-Bromo-4-(4-chlorophenyl)thiazole CAS No. 39564-86-8](/img/structure/B1291578.png)
2-Bromo-4-(4-chlorophenyl)thiazole
Overview
Description
2-Bromo-4-(4-chlorophenyl)thiazole is a chemical compound with the molecular formula C9H5BrClNS. It has a molecular weight of 274.57 . The compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, including 2-Bromo-4-(4-chlorophenyl)thiazole, often involves cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis
The thiazole ring in 2-Bromo-4-(4-chlorophenyl)thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
The chemical reactivity of 2-Bromo-4-(4-chlorophenyl)thiazole is influenced by the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
2-Bromo-4-(4-chlorophenyl)thiazole is a white crystalline solid .Scientific Research Applications
Medicine: Antimicrobial and Antifungal Applications
2-Bromo-4-(4-chlorophenyl)thiazole has been studied for its potential in medical applications, particularly for its antimicrobial and antifungal properties . Research indicates that thiazole derivatives can be effective against a range of microbial and fungal pathogens, which is crucial in the development of new medications to combat antibiotic-resistant strains.
Agriculture: Fungicide Development
In agriculture, the antifungal properties of thiazole compounds are utilized in the development of fungicides . These compounds help protect crops from fungal infections, ensuring food security and reducing crop losses.
Material Science: Synthesis of Novel Materials
Thiazole derivatives are used in material science for the synthesis of novel materials with potential applications in various industries . Their unique chemical structure allows for the development of materials with specific desired properties.
Pharmacology: Drug Design and Development
The pharmacological potential of 2-Bromo-4-(4-chlorophenyl)thiazole is significant, with studies exploring its use in drug design and development . Its ability to interact with various biological targets makes it a valuable scaffold for the creation of new therapeutic agents.
Environmental Science: Biodegradation Studies
Environmental applications of thiazole derivatives include biodegradation studies to understand their breakdown and impact on ecosystems . This is important for assessing the environmental safety of thiazole-based compounds.
Biochemistry: Enzyme Inhibition
In biochemistry, 2-Bromo-4-(4-chlorophenyl)thiazole is researched for its role in enzyme inhibition . By affecting enzyme activity, thiazole derivatives can regulate biological pathways, which is beneficial for treating various diseases.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, including acting as antimicrobial, antifungal, antiviral, and antineoplastic agents .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antineoplastic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-(4-chlorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRGRSYZRUCWNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622014 | |
Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-chlorophenyl)thiazole | |
CAS RN |
39564-86-8 | |
Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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